molecular formula C14H20N2O3S B5316610 5-(1-azepanylsulfonyl)-2-methylbenzamide

5-(1-azepanylsulfonyl)-2-methylbenzamide

Cat. No. B5316610
M. Wt: 296.39 g/mol
InChI Key: SYEGYNJWRNOEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanylsulfonyl)-2-methylbenzamide, also known as AMBS, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of 5-(1-azepanylsulfonyl)-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. By inhibiting NF-κB signaling, 5-(1-azepanylsulfonyl)-2-methylbenzamide can reduce the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
5-(1-azepanylsulfonyl)-2-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective properties, this compound has also been shown to have antioxidant effects. 5-(1-azepanylsulfonyl)-2-methylbenzamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(1-azepanylsulfonyl)-2-methylbenzamide in lab experiments is its versatility. This compound has been shown to exhibit a range of biological activities, making it useful for studying various biological processes. Additionally, 5-(1-azepanylsulfonyl)-2-methylbenzamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 5-(1-azepanylsulfonyl)-2-methylbenzamide in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, more research is needed to determine its safety in vivo.

Future Directions

There are several future directions for research on 5-(1-azepanylsulfonyl)-2-methylbenzamide. One area of interest is the development of new synthetic methods for this compound. Additionally, more research is needed to fully understand the mechanism of action of 5-(1-azepanylsulfonyl)-2-methylbenzamide and its potential therapeutic applications. Further studies are also needed to determine the safety and efficacy of this compound in vivo. Finally, the potential use of 5-(1-azepanylsulfonyl)-2-methylbenzamide as a drug candidate for the treatment of various diseases should be explored further.

Synthesis Methods

5-(1-azepanylsulfonyl)-2-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 1-azepanamine to form the corresponding amide. The amide is subsequently treated with sulfonyl chloride to yield 5-(1-azepanylsulfonyl)-2-methylbenzamide.

Scientific Research Applications

5-(1-azepanylsulfonyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. In particular, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(1-azepanylsulfonyl)-2-methylbenzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11-6-7-12(10-13(11)14(15)17)20(18,19)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEGYNJWRNOEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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